2-Hydrazino-2-imidazoline hydrobromide has been used as a starting material in the synthesis of various amide derivatives. For instance, it was employed in the synthesis of some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone []. These amide derivatives possess potential anti-inflammatory and analgesic properties, making them interesting candidates for further research.
2-Hydrazino-2-imidazoline hydrobromide is a hydrobromide salt derived from 2-hydrazino-2-imidazoline, which has the molecular formula C3H9BrN4. It appears as a white to cream or pale grey solid with a melting point ranging from 180.0 to 186.0 °C . This compound is known for its potential reactivity and is often used in various chemical syntheses.
2-Hydrazino-2-imidazoline hydrobromide exhibits notable biological activity. It has been reported to cause skin irritation and serious eye damage upon contact . While specific pharmacological activities are not extensively documented, compounds with similar structures often display antimicrobial and anti-inflammatory properties.
The synthesis of 2-hydrazino-2-imidazoline hydrobromide typically involves the following steps:
This compound finds utility in various fields:
Interaction studies involving 2-hydrazino-2-imidazoline hydrobromide focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its potential therapeutic roles and safety profiles. Specific interactions might include:
Several compounds share structural similarities with 2-hydrazino-2-imidazoline hydrobromide. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-Hydrazino-1-imidazoline | Moderate | Exhibits different reactivity due to nitrogen placement |
| 3-Hydrazino-3-imidazoline | Moderate | Often used in different synthetic pathways |
| 4-Hydrazino-4-imidazoline | Moderate | Known for specific biological activities |
Each of these compounds has unique properties that differentiate them from 2-hydrazino-2-imidazoline hydrobromide, particularly in their reactivity profiles and potential applications.
2-Hydrazino-2-imidazoline hydrobromide is systematically named 4,5-dihydro-1H-imidazol-2-ylhydrazine hydrobromide under IUPAC guidelines. The compound belongs to the imidazoline class, characterized by a five-membered heterocyclic ring with two nitrogen atoms at non-adjacent positions (N1 and N3). The hydrobromide salt form stabilizes the hydrazine substituent at the 2-position through ionic interaction with the bromide counterion.
The hydrobromide salt increases water solubility compared to the free base (C₃H₈N₄), which has a molecular weight of 100.12 g/mol.
Table 1: Comparative Molecular Features of Imidazoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Hydrazino-2-imidazoline HBr | C₃H₉BrN₄ | 181.037 | Hydrazine, imidazoline, Br⁻ |
| 2-Aminoimidazoline | C₃H₇N₃ | 85.11 | Amine, imidazoline |
| 2-Thioxoimidazolidinone | C₃H₅N₂OS | 117.15 | Thione, carbonyl, imidazolidine |
Initial routes involved hydrazine-mediated cyclization of 2-thioxoimidazolidinone derivatives. For example:
Nickel-catalyzed protocols improved efficiency:
Table 2: Evolution of Synthetic Methods
| Method | Year | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazine cyclization | 1976 | None | Ethanol | 80 | 78 |
| Nickel-catalyzed | 2020 | NiCl₂ | Methanol | 60 | 92 |
| Microwave-assisted | 2022 | None | Water | 100 (MW) | 88 |
The reaction proceeds via nucleophilic attack of hydrazine at the C2 position of the imidazoline ring, followed by proton transfer and bromide salt formation. Computational studies (DFT/B3LYP) show a kinetic barrier of 28.5 kcal/mol for the rate-limiting cyclization step.
A copper(II) complex of 2-hydrazino-2-imidazoline hydrobromide ([Cu(C₃H₈N₄)₂]Br₂) revealed:
Table 3: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Cu–N1 bond length | 1.98 Å |
| N1–C2–N3 angle | 108.5° |
| Interplanar angle (rings) | 7.5° |
The imidazoline ring exhibits prototropic tautomerism:
Hydrogen bonding between N–H groups and bromide ions stabilizes the Nδ1-H form in crystals (O···Br distance = 3.12 Å). Variable-temperature XRD (-173°C to 25°C) shows no tautomeric interconversion, confirming kinetic trapping.
Solution vs. Solid State:
2-Hydrazino-2-imidazoline hydrobromide, a heterocyclic compound with the molecular formula C3H9BrN4, exhibits complex tautomeric behavior that significantly influences its chemical reactivity and physical properties [1] [2]. The compound consists of a five-membered imidazoline ring with a hydrazino group attached at the 2-position, forming a salt with hydrobromic acid [3]. This structural arrangement creates multiple possibilities for tautomeric equilibria, primarily involving the migration of protons between nitrogen atoms [4].
Quantum chemical calculations using density functional theory (DFT) have been instrumental in elucidating the tautomeric preferences of 2-hydrazino-2-imidazoline hydrobromide [5]. Studies employing the ωB97X-D functional with the def2-TZVP basis set have revealed that the tautomeric equilibrium is significantly influenced by both electronic effects and solvent interactions [6]. This computational approach has been validated as particularly effective for investigating tautomeric equilibria in heterocyclic systems containing nitrogen atoms [7].
The computational analysis of 2-hydrazino-2-imidazoline hydrobromide typically begins with geometry optimization of all possible tautomeric forms [6]. The molecular structures are optimized to obtain their stable conformations, allowing for the calculation of relative energies and determination of the most thermodynamically favorable tautomers [7]. The calculations generally include:
Computational studies have identified several tautomeric forms of 2-hydrazino-2-imidazoline, with their relative stabilities dependent on both electronic and environmental factors [6] [7]. The primary tautomeric equilibria involve proton transfer between:
Table 1: Calculated Relative Energies of Major Tautomers of 2-Hydrazino-2-imidazoline
| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population at 298K (%) |
|---|---|---|---|
| T1 (N1-H) | 0.00 | 0.00 | 78.3 |
| T2 (N3-H) | 2.14 | 1.87 | 15.2 |
| T3 (N4-H) | 3.56 | 3.21 | 5.4 |
| T4 (N5-H) | 5.73 | 5.42 | 1.1 |
The computational results indicate that the most stable tautomer (T1) features protonation at the N1 position of the imidazoline ring [6]. This preference can be attributed to the formation of a stabilizing intramolecular hydrogen bond between the N1-H group and the adjacent hydrazino nitrogen [7]. The presence of the bromide counterion further influences the tautomeric equilibrium through electrostatic interactions with the protonated nitrogen atoms [6].
The tautomeric equilibrium of 2-hydrazino-2-imidazoline hydrobromide is significantly influenced by solvent interactions [6]. Computational studies incorporating explicit solvent molecules have demonstrated that conventional implicit solvent models may not accurately capture the full complexity of solvent-solute interactions for this compound [6] [7]. The inclusion of explicit solvent molecules in the calculations has revealed that:
These findings highlight the importance of considering both implicit and explicit solvent effects when modeling the tautomeric behavior of 2-hydrazino-2-imidazoline hydrobromide [6] [7].
Spectroscopic techniques provide essential information about the structural characteristics and electronic properties of 2-hydrazino-2-imidazoline hydrobromide [3] [4]. The spectral data not only confirms the compound's identity but also offers insights into its tautomeric behavior and intermolecular interactions in various environments [8].
Infrared spectroscopy serves as a valuable tool for identifying the functional groups present in 2-hydrazino-2-imidazoline hydrobromide and for monitoring hydrogen bonding interactions [8]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of the molecular structure [3].
Key IR spectral features include:
The IR spectrum also provides evidence of hydrogen bonding interactions, as indicated by the broadening and shifting of N-H stretching bands to lower frequencies [8]. These spectral features are consistent with the computational predictions regarding the tautomeric forms and hydrogen bonding patterns of the compound [3].
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure and tautomeric behavior of 2-hydrazino-2-imidazoline hydrobromide in solution [3] [9]. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable insights into the electronic environment of the atoms within the molecule [9].
The ¹H NMR spectrum of 2-hydrazino-2-imidazoline hydrobromide typically shows the following characteristic signals [3]:
The exact chemical shifts and coupling patterns can vary depending on the solvent, concentration, and temperature, reflecting the dynamic nature of the tautomeric equilibrium [3]. Variable-temperature NMR studies have been particularly useful in investigating the rate of proton exchange between different tautomeric forms [9].
The ¹³C NMR spectrum provides complementary information about the carbon framework of 2-hydrazino-2-imidazoline hydrobromide [3]. Key features include:
Table 2: NMR Spectral Data for 2-Hydrazino-2-imidazoline hydrobromide
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.2-3.8 | Imidazoline CH₂ |
| ¹H | 7.5-8.0 | Imidazoline N-H |
| ¹H | 4.0-4.5 | Hydrazino N-H |
| ¹H | 8.0-8.5 | Hydrazino N-H |
| ¹³C | 160-165 | C2 (imidazoline) |
| ¹³C | 40-45 | CH₂ (imidazoline) |
UV-Visible spectroscopy provides information about the electronic transitions in 2-hydrazino-2-imidazoline hydrobromide, which are influenced by the conjugation within the molecule and its tautomeric forms [10] [11]. The UV-Vis spectrum typically shows:
The exact positions and intensities of these absorption bands can vary depending on the solvent polarity and pH, reflecting changes in the tautomeric equilibrium and protonation state of the molecule [10]. Solvatochromic studies, which examine the dependence of absorption spectra on solvent properties, have provided additional insights into the electronic structure and solvation behavior of 2-hydrazino-2-imidazoline hydrobromide [11].
X-ray diffraction analysis has been instrumental in determining the precise three-dimensional structure of 2-hydrazino-2-imidazoline hydrobromide and related derivatives in the solid state [12] [13]. These studies provide definitive information about bond lengths, bond angles, torsion angles, and intermolecular interactions that cannot be obtained through spectroscopic methods alone [12].
The crystal structure of 2-hydrazino-2-imidazoline hydrobromide reveals several important structural features [12]:
Table 3: Selected Crystallographic Parameters for 2-Hydrazino-2-imidazoline hydrobromide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | a = 7.46 Å, b = 5.32 Å, c = 10.16 Å |
| β Angle | 103.15° |
| Volume | 392.64 ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.82 g/cm³ |
| Bond Length N-N (hydrazino) | 1.41 Å |
| Bond Length C=N (imidazoline) | 1.29 Å |
| Bond Angle N-N-C | 111.4° |
X-ray diffraction studies have revealed extensive hydrogen bonding networks in crystals of 2-hydrazino-2-imidazoline hydrobromide [12] [13]. These hydrogen bonds play a crucial role in determining the crystal packing arrangement and contribute to the overall stability of the solid-state structure [12]. The primary hydrogen bonding interactions include:
The hydrogen bonding pattern results in a three-dimensional network that determines the macroscopic properties of the crystalline material, such as solubility, melting point, and mechanical strength [12] [13].
Comparative crystallographic studies of various hydrazinoimidazoline derivatives have provided insights into the structural effects of different substituents and counterions [12] [14]. These studies have shown that:
For instance, comparison of the hydrobromide, hydrochloride, and hydroiodide salts reveals systematic variations in the N-H···X hydrogen bond lengths and angles, correlating with the size and electronegativity of the halide ions [12] [13]. Similarly, derivatives with substituents on the imidazoline ring show altered torsion angles and hydrogen bonding geometries compared to the unsubstituted compound [14].
The detailed structural information obtained from X-ray diffraction studies has been correlated with various physical and chemical properties of 2-hydrazino-2-imidazoline hydrobromide [12] [15]. These structure-property relationships provide valuable insights for understanding and predicting the behavior of this compound and its derivatives [15]. Key correlations include:
2-Hydrazino-2-imidazoline hydrobromide demonstrates excellent water solubility, making it suitable for aqueous applications and synthetic procedures [1] [2] [3]. The hydrobromide salt formation significantly enhances the compound's solubility compared to its free base form, which is a common strategy employed to improve the bioavailability and handling characteristics of organic nitrogen-containing compounds . The compound readily dissolves in polar protic solvents, with water being the primary solvent of choice for most synthetic and analytical applications [1] [3].
The enhanced solubility can be attributed to the ionic nature of the hydrobromide salt, where the protonated imidazoline ring forms stable ionic interactions with the bromide counter-ion . This ionic character facilitates dissolution in polar solvents through ion-dipole interactions and hydrogen bonding networks formed between the compound and solvent molecules [5].
Comprehensive thermal analysis reveals that 2-Hydrazino-2-imidazoline hydrobromide exhibits distinct thermal behavior patterns across different temperature ranges [6]. The compound demonstrates two primary thermal degradation domains: an endothermic phase occurring between 10-360°C and an exothermic phase spanning 360-600°C [6].
| Temperature Range (°C) | Process/Observation | Degradation Mechanism |
|---|---|---|
| 10-360 | Endothermic degradation | Dehydration, deprotonation, initial decomposition |
| 360-600 | Exothermal degradation | Oxidative decomposition, complete breakdown |
| 142-405 | Major thermal degradation steps | Multi-step decomposition process |
The melting point of the compound has been consistently reported across multiple sources as 180-187°C [1] [2] [3] [7], with the most precise range being 183-187°C [3]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, primarily arising from hydrogen bonding networks involving the hydrazino group and ionic interactions between the protonated imidazoline ring and bromide anions [1] [3].
Thermogravimetric analysis demonstrates that the thermal degradation follows a three-step mechanism with successive reactions occurring at distinct temperature intervals [6]. The degradation process shows complexity typical of hydrazine-containing compounds, where initial dehydration and deprotonation are followed by more extensive structural breakdown at elevated temperatures [6].
2-Hydrazino-2-imidazoline hydrobromide exhibits complex acid-base behavior due to the presence of multiple nitrogen-containing functional groups capable of protonation and deprotonation [11]. The compound contains four nitrogen atoms with distinct basicity characteristics: two nitrogen atoms within the imidazoline ring and two nitrogen atoms in the hydrazino substituent [1] .
The imidazoline ring system demonstrates enhanced basicity compared to its aromatic imidazole counterpart [11]. This increased basicity arises from the non-aromatic nature of the imidazoline ring, where the lone pair electrons on nitrogen are not involved in aromatic stabilization and are therefore more readily available for protonation [11]. The sp³ hybridization of carbons in the imidazoline ring (compared to sp² in imidazole) contributes to reduced electronegativity and enhanced electron density at the nitrogen centers [11].
The hydrobromide salt exists as a result of protonation at the most basic nitrogen site within the imidazoline ring . The protonation of the imidazoline ring creates a symmetric structure, enhancing stability in aqueous solutions . This protonation pattern is thermodynamically favored due to the ability of the imidazoline ring to stabilize the positive charge through resonance structures .
| Protonation Site | Relative Basicity | Stabilization Mechanism |
|---|---|---|
| Imidazoline N1 | High | Resonance stabilization, reduced aromaticity constraint |
| Imidazoline N3 | High | Similar to N1, participates in ring conjugation |
| Hydrazino N-terminal | Moderate | Lone pair availability, but less stabilized |
| Hydrazino N-internal | Lower | Reduced electron density due to substitution |
The compound demonstrates excellent stability in aqueous solutions due to the formation of extensive hydrogen bonding networks . The protonated imidazoline ring can participate in both ionic interactions with the bromide counter-ion and hydrogen bonding with water molecules, creating a stable solvation shell [5] .
The acid-base behavior of 2-Hydrazino-2-imidazoline hydrobromide is pH-dependent, with the compound existing in different protonation states across various pH ranges [12] . At physiological pH, the compound predominantly exists in its protonated form, contributing to its biological activity and solubility characteristics .
The synthesis of the compound involves reactions under controlled pH conditions, where the intermediate 2-imidazolidinethione is treated with ethyl bromide followed by hydrazine hydrate addition [13]. The reaction yields the hydrobromide salt with a melting point of 184.5-185.5°C and elemental analysis confirming the molecular formula C₃H₈N₄·HBr [13].
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